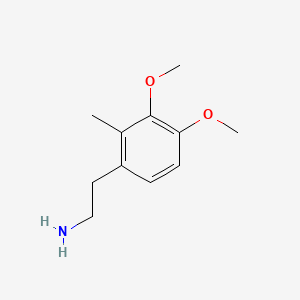2-Methyl-3,4-dimethoxyphenethylamine
CAS No.:
Cat. No.: VC14384312
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NO2 |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 2-(3,4-dimethoxy-2-methylphenyl)ethanamine |
| Standard InChI | InChI=1S/C11H17NO2/c1-8-9(6-7-12)4-5-10(13-2)11(8)14-3/h4-5H,6-7,12H2,1-3H3 |
| Standard InChI Key | KKZVPASGVLAGFC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1OC)OC)CCN |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s IUPAC name, 2-(3,4-dimethoxy-2-methylphenyl)ethanamine, reflects its substitution pattern: a methyl group at position 2 and methoxy groups at positions 3 and 4 of the benzene ring, attached to an ethylamine side chain. Its canonical SMILES notation, CC1=C(C=CC(=C1OC)OC)CCN, and standardized InChI key (KKZVPASGVLAGFC-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Physicochemical Properties
While experimental data on solubility, melting point, and stability are scarce, its molecular weight (195.26 g/mol) and aromatic substitution pattern suggest moderate lipophilicity, potentially influencing blood-brain barrier permeability. The methoxy groups enhance electron density in the aromatic ring, which may affect binding affinity to neurotransmitter receptors compared to hydroxylated analogs like dopamine.
Table 1: Structural Comparison with Related Compounds
Synthesis and Manufacturing
Etherification and Cyanation
A patented synthesis route for 3,4-dimethoxyphenethylamine (CN105384650A) provides insights into potential methods for synthesizing the 2-methyl variant . The process begins with 3,4-dihydroxybenzyl chloride and dimethyl sulfate, which undergo etherification in the presence of sodium hydroxide to form 3,4-dimethoxybenzyl chloride. Subsequent cyanation with sodium cyanide yields 3,4-dimethoxybenzyl cyanide, which is crystallized in acetone .
Catalytic Hydrogenation
The nitrile intermediate undergoes catalytic hydrogenation using Raney nickel or palladium-carbon under ammonia and hydrogen pressure (1.0–2.0 MPa) at 120–160°C. This step reduces the nitrile to a primary amine, yielding 3,4-dimethoxyphenethylamine with reported yields exceeding 86% . For the 2-methyl analog, introducing a methyl group during the etherification step—possibly via methylation of a precursor like 2-methylcatechol—would require tailored reaction conditions to preserve regioselectivity.
Table 2: Key Reaction Conditions from Patent CN105384650A
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Etherification | NaOH, dimethyl sulfate, 60°C | 85–90% |
| Cyanation | NaCN/KCN, 68–85°C, acetone crystallization | 89–91% |
| Hydrogenation | Raney Ni, NH₃, H₂ (1.0–2.0 MPa), 120–160°C | 86–91% |
Analytical Characterization
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl (δ ~2.3 ppm) and methoxy groups (δ ~3.8 ppm), while mass spectrometry should show a molecular ion peak at m/z 195.26. High-performance liquid chromatography (HPLC) with UV detection (λ ~280 nm) could quantify purity, critical for pharmacological studies.
Challenges in Isolation
The compound’s lipophilicity complicates aqueous solubility, necessitating organic solvents (e.g., acetone, toluene) for crystallization and chromatography. Patent data emphasize reduced-pressure distillation for final purification, though supercritical fluid chromatography may offer superior resolution for enantiomeric separation if chirality is present .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume